エングレリンA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

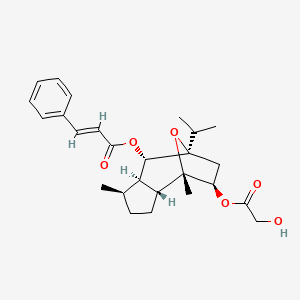

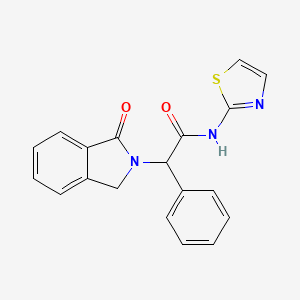

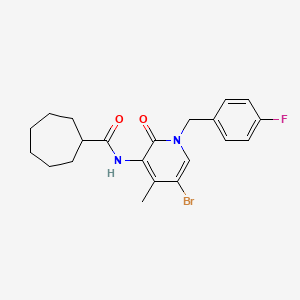

エングレリンAは、トウダイグサ科の植物Phyllanthus engleriの樹皮から単離された天然物です。この化合物は、ユニークなオキソ架橋構造を持つグアイアン型セスキテルペンです。 This compoundは、腎臓癌細胞株に対する強力で選択的な細胞毒性により、注目を集めています .

2. 製法

合成経路および反応条件: this compoundの全合成は、さまざまな合成経路によって達成されています。注目すべき方法の1つは、シクロヘキセノンから反応性のオキソピリリウム種を生成し、アクリレートとの[5+2]環状付加反応を行う方法です。 この方法では、1つの反応で3つの新しい立体中心が生成されます . 別の方法では、ホルミルエノールシリルエーテルと二置換フランとの間の位置選択的およびジアステレオ選択的な[4+3]環状付加反応が利用されます .

工業生産方法: this compoundの工業生産は、微生物による生合成と化学的な半合成を組み合わせることで実現できます。研究者らは、微生物工学を利用して、this compoundと同じコア構造を持つセスキテルペンであるグアイア-6,10(14)-ジエンを生成しました。 この中間体は、コバルト触媒による異性化、シャープレス不斉ジヒドロキシ化、桂皮酸によるエステル化などの一連のステップを経て化学的に修飾されます .

科学的研究の応用

作用機序

エングレリンAは、TRPC4およびTRPC5カチオンチャネルを活性化することで効果を発揮し、カルシウム流入と膜脱分極につながります。 この活性化は、アポトーシスとオートファジーを含む複数のメカニズムを通じて、腫瘍細胞の増殖を抑制し、細胞死を誘導します . This compoundは、脂質代謝を阻害し、小胞体ストレスを誘導し、細胞毒性効果にさらに寄与しています .

6. 類似化合物の比較

This compoundは、腎臓癌細胞株に対する強力で選択的な細胞毒性により、グアイアン型セスキテルペンの中でユニークです。類似の化合物には、以下のようなものがあります。

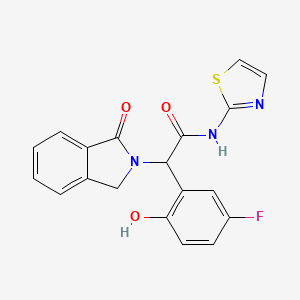

エングレリンB: 構造は似ていますが、生物活性は異なるグアイアン型セスキテルペン。

オキシフィロール: コア構造は似ていますが、官能基が異なるセスキテルペン。

オリエンタロールE: 構造が似ていますが、生物学的な特性が異なるセスキテルペン.

This compoundは、TRPC4およびTRPC5チャネルの特異的な活性化と、強力な抗癌活性により際立っています .

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of Englerin-A has been achieved through various synthetic routes. One notable method involves the formation of a reactive oxopyrilium species from cyclohexenone, followed by a [5+2] cycloaddition with acrylate. This method creates three new stereocenters in one reaction . Another approach utilizes regio- and diastereoselective [4+3] cycloaddition between formyl enol silyl ether and disubstituted furan .

Industrial Production Methods: Industrial production of Englerin-A can be achieved through a combination of microbial biosynthesis and chemical semisynthesis. Researchers have utilized microbial engineering to produce the sesquiterpene guaia-6,10(14)-diene, which shares the same core structure as Englerin-A. This intermediate is then chemically modified through a series of steps, including cobalt-catalyzed isomerization, Sharpless asymmetric dihydroxylation, and esterification with cinnamic acid .

化学反応の分析

反応の種類: エングレリンAは、酸化、還元、環状付加など、さまざまな化学反応を起こします。 この化合物のユニークな構造により、立体選択的な反応に関与し、1ステップで複数の立体中心を形成することができます .

一般的な試薬および条件:

酸化: 四酸化オスミウムとキラル配位子を使用したシャープレス不斉ジヒドロキシ化。

還元: ケトン還元のための水素化ホウ素ナトリウムと塩化セリウム(III)。

主な生成物: これらの反応から生成される主な生成物には、複数の立体中心を持つ中間体と、特徴的なオキソ架橋構造を持つ最終的なthis compound化合物が含まれます .

4. 科学研究への応用

類似化合物との比較

Englerin-A is unique among guaiane-type sesquiterpenes due to its potent and selective cytotoxicity against renal cancer cell lines. Similar compounds include:

Englerin-B: Another guaiane-type sesquiterpene with similar structure but different biological activity.

Oxyphyllol: A sesquiterpene with a similar core structure but different functional groups.

Orientalol-E: A sesquiterpene with structural similarities but distinct biological properties.

Englerin-A stands out due to its specific activation of TRPC4 and TRPC5 channels and its potent anticancer activity .

特性

IUPAC Name |

[(1S,2R,5R,6R,7S,8R,10R)-10-(2-hydroxyacetyl)oxy-1,5-dimethyl-8-propan-2-yl-11-oxatricyclo[6.2.1.02,6]undecan-7-yl] (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O6/c1-16(2)26-14-20(30-22(29)15-27)25(4,32-26)19-12-10-17(3)23(19)24(26)31-21(28)13-11-18-8-6-5-7-9-18/h5-9,11,13,16-17,19-20,23-24,27H,10,12,14-15H2,1-4H3/b13-11+/t17-,19-,20-,23-,24+,25+,26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACOFEKSDCOVMV-RRYXBOBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C(C3(CC(C2(O3)C)OC(=O)CO)C(C)C)OC(=O)C=CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H]1[C@@H]([C@@]3(C[C@H]([C@]2(O3)C)OC(=O)CO)C(C)C)OC(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

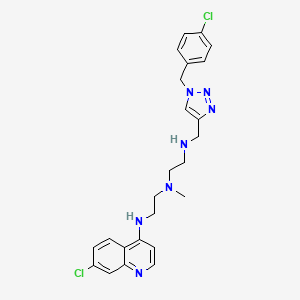

![N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide](/img/structure/B607257.png)

![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B607268.png)